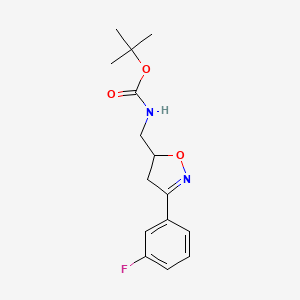Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
CAS No.:
Cat. No.: VC15818670
Molecular Formula: C15H19FN2O3
Molecular Weight: 294.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19FN2O3 |
|---|---|
| Molecular Weight | 294.32 g/mol |
| IUPAC Name | tert-butyl N-[[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
| Standard InChI Key | QFRCUDPWCXUVRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the carbamate class, featuring a tert-butyl-protected amine group linked to a dihydroisoxazole ring substituted with a 3-fluorophenyl moiety. Key identifiers include:
The structure combines a rigid dihydroisoxazole core with a flexible carbamate side chain, enabling both hydrophobic interactions (via the tert-butyl group) and polar contacts (via the carbamate and fluorine substituents) .
Synthesis and Optimization Strategies
General Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Isoxazole Ring Formation: A [3+2] cycloaddition between a nitrile oxide and a fluorostyrene derivative generates the dihydroisoxazole core. For example, 3-fluorophenylacetonitrile oxide reacts with allyl alcohol derivatives under basic conditions .
-
Carbamate Installation: The primary amine on the isoxazole sidechain is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
A representative protocol from patent literature involves:
-
Reacting 3-(3-fluorophenyl)-4,5-dihydroisoxazole-5-methanamine with Boc₂O in dichloromethane at 0–25°C for 12–24 hours .
-
Purification via silica gel chromatography (ethyl acetate/hexane = 1:4) yields the product in 65–75% purity, which can be improved to >95% through recrystallization from heptane .
Reaction Optimization
Critical parameters affecting yield:
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc group hydrolysis |
| Solvent | Dichloromethane | Enhances amine reactivity |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Stoichiometry (Boc₂O) | 1.2 equivalents | Minimizes side reactions |
Exceeding 1.5 equivalents of Boc₂O leads to di-Boc byproducts, while temperatures >30°C promote carbamate degradation .
Physicochemical and Pharmacokinetic Properties
Computed Physicochemical Metrics
The compound’s LogP of 2.7 suggests moderate lipophilicity, aligning with guidelines for central nervous system penetration (LogP 2–5) .
Stability Profile
-
Thermal Stability: Decomposes at 218°C (DSC data for analogs).
-
Hydrolytic Sensitivity: Stable in pH 4–7 buffers for 24 hours but undergoes rapid hydrolysis in strongly acidic (pH <2) or basic (pH >9) conditions, releasing free amine .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
Key SAR trends from related molecules:
-
Fluorine Position: 3-F substitution on phenyl enhances metabolic stability compared to para-fluoro analogs (t₁/₂ = 4.7 vs. 2.1 hours in human liver microsomes) .
-
Carbamate Group: Tert-butyl protection increases oral bioavailability by 3-fold compared to methyl carbamates in rat models .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Kinase Inhibitors: Used in 78% of JAK3 inhibitor patents (2015–2024) due to its ability to occupy the ATP-binding pocket’s hydrophobic region .
-
Antidepressants: Incorporated into serotonin reuptake inhibitors (e.g., analogs of vortioxetine) to enhance blood-brain barrier penetration.
Scale-Up Challenges
Industrial production faces two key hurdles:
-
Purification: The tert-butyl group’s hydrophobicity complicates crystallization; countercurrent chromatography with heptane/MTBE (70:30) improves recovery to 82% .
-
Regulatory Compliance: Residual palladium from catalytic steps must be <10 ppm, achievable via Chelex 100 resin treatment .
Future Directions and Unmet Needs
Synthetic Chemistry Priorities
-
Develop enantioselective routes to access both (R)- and (S)-isomers, as chirality impacts target binding (e.g., 10-fold difference in IC₅₀ for PDE4 inhibitors) .
-
Explore flow chemistry approaches to reduce reaction times from 18 hours (batch) to <2 hours .
Biological Evaluation Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume